molecular formula C16H16N2O4S2 B562688 3'-Mercaptoacetaminophen Disulfide CAS No. 1253123-56-6

3'-Mercaptoacetaminophen Disulfide

Cat. No. B562688
CAS RN: 1253123-56-6
M. Wt: 364.434
InChI Key: RKYJNUFUOUFMRJ-UHFFFAOYSA-N
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Description

3’-Mercaptoacetaminophen Disulfide is a biochemical used for research purposes . It is a metabolite of Acetaminophen, an analgesic and antipyretic agent used as a pain reliever to treat headache, muscle aches, and arthritis .


Molecular Structure Analysis

The molecular formula of 3’-Mercaptoacetaminophen Disulfide is C16H16N2O4S2 . Its molecular weight is 364.44 .


Chemical Reactions Analysis

The interconversion between thiols and disulfide groups is a redox reaction . In the oxidized (disulfide) state, each sulfur atom has lost a bond to hydrogen and gained a bond to sulfur .


Physical And Chemical Properties Analysis

3’-Mercaptoacetaminophen Disulfide is a solid . It is soluble in DMSO and methanol . It should be stored at 4° C . Its melting point is 214-216° C (lit.) .

properties

IUPAC Name

N-[3-[(5-acetamido-2-hydroxyphenyl)disulfanyl]-4-hydroxyphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S2/c1-9(19)17-11-3-5-13(21)15(7-11)23-24-16-8-12(18-10(2)20)4-6-14(16)22/h3-8,21-22H,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYJNUFUOUFMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)SSC2=C(C=CC(=C2)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724598
Record name N,N'-[Disulfanediylbis(4-hydroxy-3,1-phenylene)]diacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1253123-56-6
Record name N,N'-[Disulfanediylbis(4-hydroxy-3,1-phenylene)]diacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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